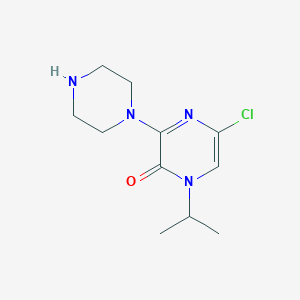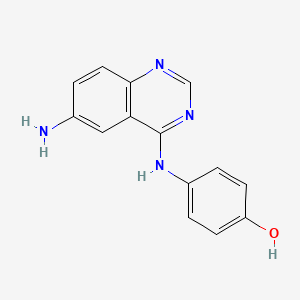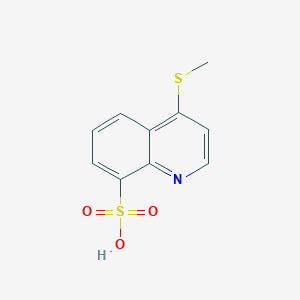![molecular formula C17H21NO B11860205 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one CAS No. 88151-78-4](/img/structure/B11860205.png)
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one is a spirocyclic compound with a unique structure that includes a phenyl group and an azaspiro ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the use of 1,2,3-triazole intermediates, which are coupled with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the product, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the phenyl group.
Substitution: The phenyl group and other parts of the molecule can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one include other spirocyclic compounds and derivatives of 1,2,3-triazole. Examples include:
- 8-Azaspiro[5.6]dodec-10-ene
- Spirocyclic pyrrole derivatives
- 1,2,3-Triazole-based spirocycles
Uniqueness
What sets 11-Phenyl-8-azaspiro[56]dodec-10-en-9-one apart is its specific combination of a phenyl group with the azaspiro ring system, which imparts unique chemical and biological properties
Propiedades
Número CAS |
88151-78-4 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
11-phenyl-8-azaspiro[5.6]dodec-10-en-9-one |
InChI |
InChI=1S/C17H21NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2,(H,18,19) |
Clave InChI |
MXGUPTIYQQEFRP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=CC(=O)NC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)
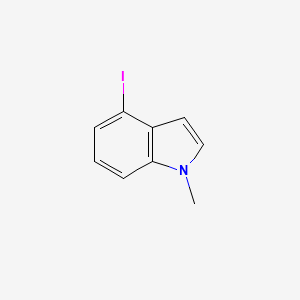
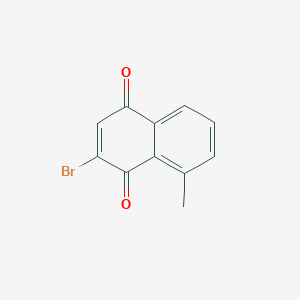



![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
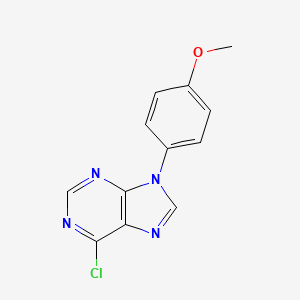
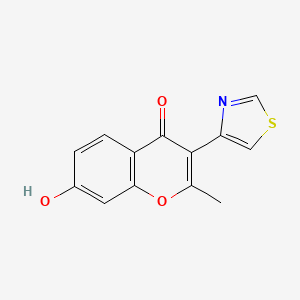
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
